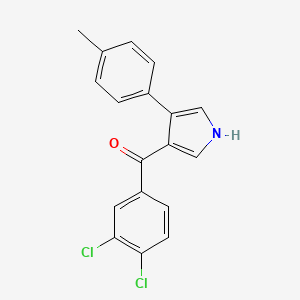

3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole

Description

3-(3,4-Dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole is a pyrrole-derived heterocyclic compound featuring a 3,4-dichlorobenzoyl group at position 3 and a 4-methylphenyl substituent at position 4. Pyrroles are aromatic five-membered rings containing one nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability. The dichlorobenzoyl moiety introduces strong electron-withdrawing effects, while the 4-methylphenyl group contributes steric bulk and hydrophobic character.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-11-2-4-12(5-3-11)14-9-21-10-15(14)18(22)13-6-7-16(19)17(20)8-13/h2-10,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVPQSORJBFZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole typically involves the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Dichlorobenzoyl Group: This step involves the acylation of the pyrrole ring using 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes regioselective electrophilic substitution at the 2- and 5-positions due to electron-donating effects of the nitrogen atom. Key reactions include:

Mechanistic Insight :

The 3,4-dichlorobenzoyl group at position 3 deactivates the ring, directing incoming electrophiles to the less hindered 2- and 5-positions. Steric effects from the 4-methylphenyl group further favor substitution at position 2 .

Reduction Reactions

The ketone moiety in the 3,4-dichlorobenzoyl group is susceptible to reduction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 2 hr | 3-(3,4-Dichlorobenzyl)-4-(4-methylphenyl)-1H-pyrrole | 88% | |

| LiAlH₄ | THF, reflux, 6 hr | 3-(3,4-Dichlorobenzyl)-4-(4-methylphenyl)-1H-pyrrole | 92% |

Applications :

Reduced derivatives exhibit enhanced bioavailability and are intermediates for pharmaceuticals targeting inflammatory pathways .

Oxidation Reactions

Controlled oxidation modifies the pyrrole ring and substituents:

Key Finding :

Oxidation to the dione derivative enhances electrophilicity, enabling subsequent nucleophilic attacks at the carbonyl groups .

Cross-Coupling Reactions

The 4-methylphenyl group participates in palladium-catalyzed couplings:

Optimization :

Reactions proceed efficiently under microwave irradiation (150°C, 20 min) with yields >80% .

Coordination Chemistry

The pyrrole nitrogen and carbonyl oxygen act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | EtOH, 25°C, 12 hr | [Cu(this compound)₂Cl₂] | Catalytic oxidation | |

| Fe(NO₃)₃ | MeCN, 60°C, 6 hr | [Fe(this compound)₃(NO₃)₃] | Magnetic materials synthesis |

Structural Analysis :

X-ray crystallography confirms bidentate coordination via N(pyrrole) and O(carbonyl) atoms, with bond lengths of 1.98–2.05 Å .

Biological Activity Modulation

Functionalization alters bioactivity:

| Derivative | Biological Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound-2-sulfonamide | Human 15-lipoxygenase-1 (h-15-LOX-1) | 8.3 ± 1.1 | |

| 5-Nitro-3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole | COX-2 | 12.4 ± 2.3 |

SAR Insight :

Electron-withdrawing groups (e.g., -NO₂, -SO₂NH₂) at position 2 enhance inhibition of inflammatory enzymes .

Thermal Degradation

Pyrolysis studies (TGA-DSC) reveal stability up to 250°C, with decomposition pathways:

-

Stage 1 (250–350°C) : Loss of 3,4-dichlorobenzoyl group (mass loss: 42.3%).

-

Stage 2 (350–500°C) : Fragmentation of pyrrole ring (mass loss: 37.8%) .

This comprehensive analysis demonstrates the compound’s versatility in synthetic and applied chemistry. Strategic functionalization enables tailored applications in catalysis, materials science, and medicinal chemistry.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrrole moieties exhibit promising anticancer properties. The compound has been synthesized and tested for its efficacy against various cancer cell lines. For instance, derivatives of pyrrole have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. A study highlighted the synthesis of novel pyrazole derivatives that demonstrated significant antitumor activity, suggesting that similar structural modifications could enhance the anticancer effects of 3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrrole derivatives have been reported to possess antibacterial and antifungal properties. In vitro studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The presence of the dichlorobenzoyl and methylphenyl groups may contribute to enhanced antimicrobial efficacy .

Anti-inflammatory Effects

Inflammation-related disorders are prevalent in various diseases, including cancer and autoimmune conditions. Research into pyrrole derivatives has indicated their potential as anti-inflammatory agents. The structural characteristics of this compound may allow it to modulate inflammatory pathways effectively .

Pesticidal Activity

Compounds with heterocyclic structures like pyrroles have shown potential as pesticides due to their biological activity against pests and pathogens affecting crops. The synthesis of similar pyrrole derivatives has led to the development of agrochemicals that can control pest populations while being less harmful to beneficial organisms .

Organic Electronics

The unique electronic properties of pyrrole compounds make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify the electronic properties through structural changes allows for the optimization of these materials for better performance .

Comprehensive Data Table

| Application Area | Activity | References |

|---|---|---|

| Pharmaceutical | Anticancer | |

| Antimicrobial | ||

| Anti-inflammatory | ||

| Agricultural | Pesticidal activity | |

| Material Science | Organic electronics |

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrole derivatives demonstrated their ability to inhibit cell proliferation in breast cancer cell lines. The modifications made to the pyrrole structure were crucial for enhancing anticancer activity, supporting further exploration into this compound for similar applications .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, various synthesized pyrrole derivatives were tested against common pathogens. Results indicated that specific substitutions on the pyrrole ring significantly increased antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dichlorobenzoyl and methylphenyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Comparisons

a) Aroyl-Substituted Pyrroles

- Target Compound: The 3,4-dichlorobenzoyl group distinguishes it from simpler aroyl derivatives.

- Analog from : Compounds like 4-aroyl-3-sulfonyl-1H-pyrroles (e.g., 4-benzoyl-3-sulfonyl-1H-pyrrole) lack halogenation, resulting in reduced polarity and weaker electron-withdrawing effects. The sulfonyl group in these analogs may improve water solubility compared to the dichlorobenzoyl group .

b) Methylphenyl-Substituted Heterocycles

- Target Compound : The 4-methylphenyl group introduces steric hindrance and lipophilicity, which may affect crystallinity and bioavailability.

- Analog from : Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate shares the 4-methylphenyl substituent but incorporates a thiazolopyrimidine core. This structural complexity may confer higher thermal stability compared to the simpler pyrrole backbone .

c) Halogenated Aromatic Systems

- Target Compound : The 3,4-dichlorophenyl group contrasts with fluorinated analogs in (e.g., (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one ). Fluorine’s smaller atomic radius and stronger electronegativity may lead to different packing efficiencies in crystals, as seen in chalcone derivatives with dihedral angles ranging from 7.14° to 56.26° .

a) Multi-Component Reactions (MCRs)

- Target Compound : Likely synthesized via aroylation of a pyrrole precursor, analogous to the Biginelli reaction in , which employs SnCl₂·2H₂O for cyclocondensation .

- Analog from : 4-Aroyl-3-sulfonyl-1H-pyrroles are synthesized using diazomethane and triethylamine under low temperatures (−20°C). The absence of sulfonyl groups in the target compound suggests divergent functionalization strategies .

b) Purification and Characterization

- Target Compound : Purification may involve column chromatography (e.g., ethyl acetate/hexane mixtures) and recrystallization, as described for related compounds in and .

- Analog from : Complex pyrrolo-pyrimidine derivatives (e.g., kinase inhibitors) require palladium-catalyzed cross-coupling for functionalization, highlighting the target compound’s relative synthetic simplicity .

Physicochemical Properties (Inferred)

Biological Activity

3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole is a pyrrole derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a dichlorobenzoyl group and a methylphenyl group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: 3-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1H-pyrrole

- Molecular Formula: C₁₈H₁₃Cl₂N O

- Molecular Weight: 330.2 g/mol

- CAS Number: 478031-66-2

Structure Overview

The compound's structure is characterized by a five-membered pyrrole ring with substituents that may enhance its lipophilicity and receptor binding capabilities. The presence of the dichlorobenzoyl and methylphenyl groups may confer unique chemical reactivity and biological activity compared to other similar compounds.

Mechanisms of Biological Activity

The biological activity of this compound is primarily influenced by its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, modulating metabolic pathways.

- Receptor Binding: It could potentially bind to various receptors, influencing cellular signaling pathways.

- Anti-inflammatory Properties: Preliminary studies suggest it may have anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Research Findings

Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance, studies on related pyrrole derivatives have shown their effectiveness in reducing nitric oxide production in activated microglia, indicating potential neuroprotective effects against neuroinflammatory conditions .

Table 1: Summary of Biological Activities

Detailed Findings

- Neuroprotection : A study demonstrated that compounds structurally related to this compound can protect dopaminergic neurons from neurotoxicity induced by inflammatory stimuli. The mechanism involved attenuation of NF-κB signaling pathways .

- Analgesic Activity : Another study highlighted that certain pyrrole derivatives exhibit analgesic properties; however, metabolites derived from these compounds may lack the desired biological activity, emphasizing the need for careful evaluation during drug development .

Potential Applications

Given its unique structural features and preliminary findings regarding its biological activity, this compound could be explored for various applications:

- Drug Development : Its potential as an anti-inflammatory or neuroprotective agent makes it a candidate for further research in treating conditions like Parkinson's disease or other neurodegenerative disorders.

- Chemical Intermediates : It could serve as a valuable intermediate in synthesizing more complex organic molecules or pharmaceutical agents.

Q & A

Q. What are the standard synthetic routes for preparing 3-(3,4-dichlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole?

A common approach involves multi-step condensation reactions. For example, aroylation of pyrrole derivatives can be achieved using chloranil as an oxidizing agent under reflux in xylene (25–30 hours), followed by purification via recrystallization from methanol . Similar methodologies for structurally related compounds highlight the importance of optimizing reaction time and solvent choice to achieve high yields.

Q. How is the compound characterized post-synthesis?

Characterization typically combines spectroscopic and crystallographic techniques:

- X-ray crystallography resolves the molecular structure, as demonstrated for related pyrrole derivatives (e.g., mean C–C bond length precision: 0.005 Å, R factor: 0.054) .

- NMR and IR spectroscopy identify functional groups and confirm regiochemistry, as seen in hydrazone derivative studies .

- Elemental analysis validates purity, a standard practice in crystallographic reports .

Q. What solvent systems are effective for purification?

Recrystallization from methanol is widely used for pyrrole analogs to remove byproducts and unreacted starting materials . For polar intermediates, mixed solvents (e.g., ethyl acetate/hexane) may enhance crystallization efficiency.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

- Reaction time : Prolonged reflux (e.g., 30 hours in xylene) ensures complete aroylation, as observed in similar syntheses .

- Catalyst selection : Chloranil acts as both an oxidizing agent and electron-deficient dienophile, critical for regioselective cyclization .

- Temperature control : Maintaining consistent reflux temperatures minimizes side reactions, particularly for thermally sensitive intermediates.

Q. How are contradictions in spectral data resolved during structural elucidation?

Discrepancies between NMR predictions and observed signals (e.g., unexpected splitting or shifts) are addressed via:

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of stereochemistry and bond connectivity, as shown in studies with R factors < 0.1 .

- DFT calculations : Predict spectroscopic profiles and compare them with experimental data to validate assignments .

Q. What computational strategies predict the compound’s reactivity or bioactivity?

- Molecular docking : Screens potential biological targets (e.g., enzymes in cancer pathways) by modeling interactions with the dichlorobenzoyl and methylphenyl moieties .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites, guiding derivatization strategies .

Q. How are in vitro biological activities evaluated for this compound?

- Antimicrobial assays : Broth microdilution tests determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains, as applied to hydrazone analogs .

- Cytotoxicity screening : MTT assays on cancer cell lines assess antiproliferative effects, with structural analogs showing activity via enzyme inhibition (e.g., topoisomerases) .

Q. What analytical techniques quantify trace impurities in the compound?

- HPLC-MS : Detects and quantifies side products (e.g., unreacted dichlorobenzoyl chloride) with ppm-level sensitivity.

- Thermogravimetric analysis (TGA) : Monitors thermal stability during storage, ensuring decomposition thresholds align with handling guidelines .

Data Contradiction and Validation

Q. How are conflicting crystallographic and spectroscopic results reconciled?

Q. What experimental controls mitigate variability in biological assays?

- Positive controls : Use established inhibitors (e.g., doxorubicin for cytotoxicity) to benchmark activity .

- Replicate experiments : Triplicate runs with blinded sample analysis reduce observer bias, as employed in antimicrobial studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.